![molecular formula C42H38N4Si2 B13782529 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane](/img/structure/B13782529.png)
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane is a complex organic compound that belongs to the class of porphyrins Porphyrins are macrocyclic compounds that play a crucial role in various biological processes, including oxygen transport and photosynthesis
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Porphyrin Core: This involves the condensation of pyrrole with aldehydes under acidic conditions to form the porphyrin macrocycle.
Introduction of Diphenyl Groups: The diphenyl groups are introduced through electrophilic aromatic substitution reactions.
Attachment of Trimethylsilylethynyl Groups: This step involves the use of trimethylsilylacetylene in a Sonogashira coupling reaction to attach the ethynyl groups to the porphyrin core.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
化学反应分析
Types of Reactions
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of the porphyrin ring.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: The trimethylsilylethynyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin oxides, while reduction can yield reduced porphyrins.
科学研究应用
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane has several applications in scientific research:
Chemistry: It is used as a model compound for studying the properties of porphyrins and their derivatives.
Biology: The compound can be used to investigate the role of porphyrins in biological systems, such as their involvement in heme proteins.
Industry: The compound can be used in the development of new materials with unique optical and electronic properties.
作用机制
The mechanism of action of 2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane involves its interaction with various molecular targets. The compound can bind to metal ions, forming metalloporphyrins that can participate in catalytic reactions. Additionally, the ethynyl groups can interact with other molecules, influencing the compound’s reactivity and properties.
相似化合物的比较
Similar Compounds
Tetraphenylporphyrin: Similar in structure but lacks the trimethylsilylethynyl groups.
Hematoporphyrin: Contains different substituents on the porphyrin ring.
Protoporphyrin IX: A naturally occurring porphyrin with different functional groups.
Uniqueness
2-[10,20-Diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane is unique due to the presence of the trimethylsilylethynyl groups, which impart distinct chemical and physical properties. These groups can enhance the compound’s stability and reactivity, making it valuable for various applications.
属性
分子式 |
C42H38N4Si2 |
|---|---|
分子量 |
654.9 g/mol |
IUPAC 名称 |
2-[10,20-diphenyl-15-(2-trimethylsilylethynyl)-21,22-dihydroporphyrin-5-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C42H38N4Si2/c1-47(2,3)27-25-31-33-17-21-37(43-33)41(29-13-9-7-10-14-29)39-23-19-35(45-39)32(26-28-48(4,5)6)36-20-24-40(46-36)42(30-15-11-8-12-16-30)38-22-18-34(31)44-38/h7-24,43-44H,1-6H3 |
InChI 键 |
VISQIGCWYNHYLJ-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C#CC1=C2C=CC(=C(C3=NC(=C(C4=NC(=C(C5=CC=C1N5)C6=CC=CC=C6)C=C4)C#C[Si](C)(C)C)C=C3)C7=CC=CC=C7)N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





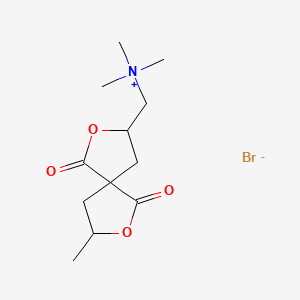
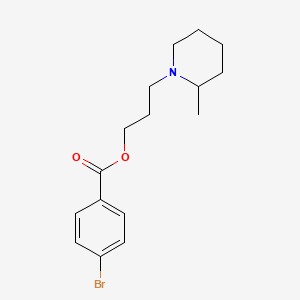
![Silver, [bis[(trifluoromethyl)sulfonyl-kappaO]methanato]-](/img/structure/B13782467.png)
![4-[4-[(4-Iminocyclohexa-2,5-dien-1-yl)-(4-methylphenyl)methyl]anilino]benzenesulfonic acid](/img/structure/B13782470.png)

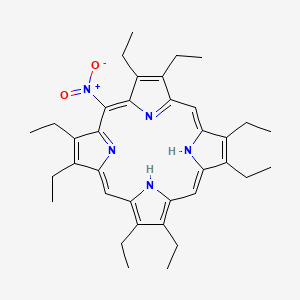
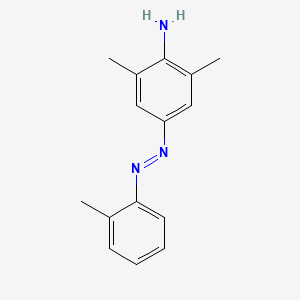
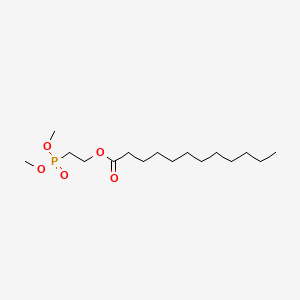
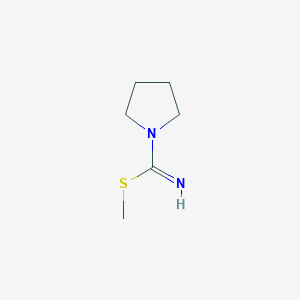

![5-(Diisopropylamino)-2-[[4-(dimethylamino)phenyl]azo]-3-methyl-1,3,4-thiadiazolium trichlorozincate(1-)](/img/structure/B13782497.png)
